molecular formula C24H24N2O6S2 B607498 Fmoc-NH-ethyl-SS-propionic NHS ester CAS No. 2128735-23-7

Fmoc-NH-ethyl-SS-propionic NHS ester

Cat. No.: B607498
CAS No.: 2128735-23-7
M. Wt: 500.58
InChI Key: XTOJUNPXMJPADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-ethyl-SS-propionic NHS ester is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains an Fmoc protecting group and an NHS ester group, which are essential for its function as a linker in bioconjugation processes .

Scientific Research Applications

Fmoc-NH-ethyl-SS-propionic NHS ester is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can be used for further conjugations . The disulfide bond can be cleaved with a reducing agent .

Safety and Hazards

As a research chemical, Fmoc-NH-ethyl-SS-propionic NHS ester should be handled with care. It is recommended to store the product under the conditions specified in the Certificate of Analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-ethyl-SS-propionic NHS ester involves several steps:

    Fmoc Protection: The Fmoc group is introduced to protect the amine group.

    Formation of the Disulfide Bond: The disulfide bond is formed through oxidation of thiol groups.

    NHS Ester Formation: The NHS ester group is introduced to facilitate the coupling with primary amines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The reaction conditions are carefully controlled to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond can be cleaved under reducing conditions.

    Substitution: The NHS ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.

    Basic Conditions: Piperidine for Fmoc deprotection.

    Coupling Reagents: N-hydroxysuccinimide (NHS) for ester formation.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Fmoc-NH-ethyl-SS-propionic acid: Similar structure but lacks the NHS ester group.

    Fmoc-NH-ethyl-SS-propionic amide: Contains an amide group instead of an ester.

Uniqueness

Fmoc-NH-ethyl-SS-propionic NHS ester is unique due to its combination of an Fmoc protecting group, a disulfide bond, and an NHS ester group, making it highly versatile for bioconjugation and ADC synthesis .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S2/c27-21-9-10-22(28)26(21)32-23(29)11-13-33-34-14-12-25-24(30)31-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOJUNPXMJPADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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